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molecular formula C16H16O4 B123332 Ethyl 5-benzyloxy-2-hydroxybenzoate CAS No. 83526-27-6

Ethyl 5-benzyloxy-2-hydroxybenzoate

Cat. No. B123332
M. Wt: 272.29 g/mol
InChI Key: XWKPDFDFYRUHFL-UHFFFAOYSA-N
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Patent
US04452983

Procedure details

In 100 ml of acetone is dissolved 15 g (0.0824 moles) of ethyl 2,5-dihydroxybenzoate, 13.9 g (0.110 mole) benzyl chloride and 34.1 g (0.247 mole) potassium carbonate. The mixture is heated to its reflux temperature and maintained at reflux for 22 hours. The solution is filtered and the residue is washed with acetone. The filtrate and washings are concentrated, and the residue is dissolved in diethyl ether. The ether extracts are washed twice with water then with saturated sodium chloride solution and finally dried over magnesium sulfate. The magnesium sulfate is removed by filtration and the solution is evaporated to provide a suspension of product which is triturated with hexane and dried to provide a solid. The solid is recrystallized from hexane to provide ethyl 5-benzyloxy-2-hydroxybenzoate, m.p. 71.5°-73° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH2:14](Cl)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:14]([O:13][C:10]1[CH:11]=[CH:12][C:2]([OH:1])=[C:3]([CH:9]=1)[C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC1=C(C(=O)OCC)C=C(C=C1)O
Name
Quantity
13.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
34.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to its
TEMPERATURE
Type
TEMPERATURE
Details
reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 22 hours
Duration
22 h
FILTRATION
Type
FILTRATION
Details
The solution is filtered
WASH
Type
WASH
Details
the residue is washed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate and washings are concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in diethyl ether
WASH
Type
WASH
Details
The ether extracts are washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated sodium chloride solution and finally dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The magnesium sulfate is removed by filtration
CUSTOM
Type
CUSTOM
Details
the solution is evaporated
CUSTOM
Type
CUSTOM
Details
to provide
ADDITION
Type
ADDITION
Details
a suspension of product which
CUSTOM
Type
CUSTOM
Details
is triturated with hexane
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to provide a solid
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=C(C(=O)OCC)C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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